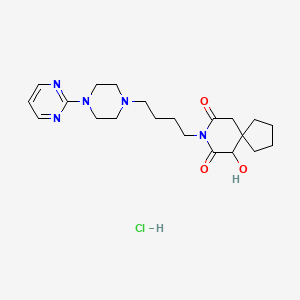

6-Hydroxybuspirone hydrochloride, (+/-)-

Description

Significance as a Major Active Metabolite in Neuropharmacology

6-Hydroxybuspirone is not an inert byproduct; it is a major active metabolite that demonstrates significant pharmacological activity. caymanchem.com It is recognized for its high affinity as a partial agonist at the 5-HT1A receptor, similar to its parent compound, buspirone (B1668070). wikipedia.org Its activity is not confined to the serotonergic system; it also acts as an antagonist at dopamine (B1211576) D2, D3, and D4 receptors. caymanchem.com The substantial exposure of 6-hydroxybuspirone in the body following buspirone administration suggests that it likely contributes to the clinical efficacy of the anxiolytic agent. nih.gov The metabolite's ability to occupy 5-HT1A receptors in vivo has been demonstrated, further cementing its role as a key player in the neuropharmacology of buspirone. wikipedia.orgnih.gov

Rationale for Independent Academic Investigation of its Pharmacological Profile

The distinct pharmacokinetic profile of 6-hydroxybuspirone, characterized by significantly higher plasma concentrations than the parent drug, provides a strong rationale for its independent pharmacological investigation. researchgate.netscribd.com Understanding the unique contributions of this metabolite to the therapeutic effects of buspirone is crucial for optimizing treatment. ontosight.ai Research focusing solely on 6-hydroxybuspirone allows for a clearer delineation of its specific receptor interactions and downstream effects, which may differ subtly or significantly from buspirone. caymanchem.comnih.gov Such independent studies are warranted to explore its full therapeutic potential and to understand the interindividual variability in response to buspirone, which could be influenced by differences in its metabolic conversion to 6-hydroxybuspirone. ontosight.ai

Interactive Data Tables

Table 1: Pharmacokinetic Parameters of Buspirone and 6-Hydroxybuspirone in Rats

| Compound | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| Buspirone | Similar to 6-OH-buspirone | Similar to 6-OH-buspirone | Similar to 6-OH-buspirone | 1.4 |

| 6-Hydroxybuspirone | 47.3 +/- 3.5 | 2.6 +/- 0.3 | 1.2 +/- 0.2 | 19 |

| Data sourced from a preclinical study in rats. nih.gov |

Table 2: 5-HT1A Receptor Occupancy of Buspirone and 6-Hydroxybuspirone in Rats

| Compound | EC50 in Dorsal Raphe (µM) | EC50 in Hippocampus (µM) |

| Buspirone | 0.38 +/- 0.06 | 1.5 +/- 0.3 |

| 6-Hydroxybuspirone | 1.0 +/- 0.3 | 4.0 +/- 0.6 |

| EC50 values represent the concentration required to achieve 50% receptor occupancy. nih.gov |

Table 3: Receptor Binding Profile of 6-Hydroxybuspirone

| Receptor | Activity | IC50 (µM) |

| Serotonin (B10506) 5-HT1A | Binds | EC50 = 1.0 (Dorsal Raphe), 4.0 (Hippocampus) |

| Dopamine D2 | Antagonist | 3.1 |

| Dopamine D3 | Antagonist | 4.9 |

| Dopamine D4 | Antagonist | 0.85 |

| This table summarizes the receptor binding affinities and functional activities of 6-Hydroxybuspirone. caymanchem.com |

Properties

CAS No. |

2108825-99-4 |

|---|---|

Molecular Formula |

C21H32ClN5O3 |

Molecular Weight |

438.0 g/mol |

IUPAC Name |

10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |

InChI |

InChI=1S/C21H31N5O3.ClH/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9,18,28H,1-4,6-7,10-16H2;1H |

InChI Key |

QQVBLEXAVSAUDT-UHFFFAOYSA-N |

SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

Origin of Product |

United States |

Pharmacological Profile and Receptor Interactions of 6 Hydroxybuspirone Hydrochloride

Serotonergic System Interactions

The most significant pharmacological activity of 6-Hydroxybuspirone hydrochloride is observed within the serotonergic system, where it interacts specifically with the 5-HT1A receptor subtype.

High Affinity and Partial Agonism at 5-Hydroxytryptamine 1A (5-HT1A) Receptors

6-Hydroxybuspirone is characterized as a partial agonist at the 5-hydroxytryptamine 1A (5-HT1A) receptor, a G-protein coupled receptor involved in modulating mood and anxiety. researchgate.netresearchgate.netpatsnap.com As a partial agonist, it binds to and activates the receptor but produces a submaximal response compared to the endogenous full agonist, serotonin (B10506). patsnap.com The compound demonstrates a high affinity for this receptor, similar to its parent drug, buspirone (B1668070). researchgate.net This interaction is considered a key mechanism for its anxiolytic potential. nih.gov Like other azapirones, its activity is observed at both presynaptic and postsynaptic 5-HT1A receptors. nih.govpsychopharmacologyinstitute.com

The compound actively binds to presynaptic 5-HT1A receptors, which function as autoreceptors located on the cell bodies of serotonergic neurons, primarily within the raphe nuclei. nih.govpsychopharmacologyinstitute.com Activation of these presynaptic receptors leads to an inhibition of serotonin synthesis and neuronal firing. nih.govpsychopharmacologyinstitute.com In animal studies, 6-Hydroxybuspirone demonstrated concentration-dependent occupancy of these receptors in the dorsal raphe. researchgate.netnih.gov

6-Hydroxybuspirone also occupies postsynaptic 5-HT1A heteroreceptors. psychopharmacologyinstitute.com These receptors are widely distributed in various brain regions, including the hippocampus and cortex, which are integral to mood and cognitive regulation. nih.govpsychopharmacologyinstitute.com Research in rats has confirmed that 6-Hydroxybuspirone increases 5-HT1A receptor occupancy in the hippocampus in a concentration-dependent manner. researchgate.netnih.gov

Differential Potency at Presynaptic Versus Postsynaptic 5-HT1A Receptors in Animal Models

Research conducted in rat models has revealed a notable difference in the potency of 6-Hydroxybuspirone at presynaptic versus postsynaptic 5-HT1A receptors. researchgate.netnih.gov The compound is significantly more potent in occupying presynaptic 5-HT1A receptors located in the dorsal raphe than the postsynaptic receptors found in the hippocampus. researchgate.netnih.gov

Studies measuring receptor occupancy following intravenous infusions determined that 6-Hydroxybuspirone is approximately fourfold more potent at the presynaptic site. researchgate.netnih.gov The half-maximal effective concentration (EC₅₀) values quantify this differential potency.

| Receptor Location | Brain Region | EC₅₀ Value (µM) for 6-Hydroxybuspirone |

|---|---|---|

| Presynaptic 5-HT1A | Dorsal Raphe | 1.0 ± 0.3 |

| Postsynaptic 5-HT1A | Hippocampus | 4.0 ± 0.6 |

Table 1. EC₅₀ values for 6-Hydroxybuspirone at presynaptic and postsynaptic 5-HT1A receptors in rats. researchgate.netnih.gov

Dopaminergic System Interactions

In addition to its primary activity at serotonin receptors, 6-Hydroxybuspirone also interacts with the dopaminergic system, though with considerably lower affinity.

Dopamine (B1211576) D2 Receptor Antagonism

While its parent compound, buspirone, is known to act as an antagonist at dopamine D2, D3, and D4 receptors, the affinity of 6-Hydroxybuspirone for the D2 receptor is weak. researchgate.netresearchgate.net In vitro binding studies have quantified this interaction, revealing a relatively high inhibition constant (Ki), which indicates low binding affinity.

| Compound | Receptor | Binding Affinity (Ki) in nM |

|---|---|---|

| 6-Hydroxybuspirone | Dopamine D2 | 795 |

Table 2. Binding affinity of 6-Hydroxybuspirone for the Dopamine D2 receptor. nih.gov

This low affinity suggests that the dopamine D2 receptor antagonism of 6-Hydroxybuspirone is likely not a major contributor to its primary pharmacological effects, which are predominantly mediated by its potent partial agonism at 5-HT1A receptors. nih.gov

Dopamine D₃ Receptor Antagonism

In vitro binding affinity studies have quantified this interaction. Specifically, 6-hydroxybuspirone has been reported to bind to the D₃ receptor with a Kᵢ value of 795 nM. nih.govoup.com This affinity is notably higher for the D₃ receptor compared to the D₂ receptor, suggesting a degree of selectivity. oup.com The functional consequence of this binding is antagonism, which has been confirmed in live cell functional assays. nih.gov This evidence supports the hypothesis that metabolites like 6-hydroxybuspirone contribute significantly to the in vivo D₃ receptor blockade observed after oral administration of buspirone. oup.com

Dopamine D₄ Receptor Antagonism

In addition to its effects on the D₃ receptor, (+/-)-6-Hydroxybuspirone hydrochloride also acts as an antagonist at the dopamine D₄ receptor. researchgate.netresearchgate.net Functional assays have demonstrated that both buspirone and its metabolites exhibit antagonist properties at D₄ receptors. nih.gov

The antagonist actions of the 6-hydroxy metabolite at the D₄ receptor are thought to contribute to the broader pharmacological profile of buspirone. researchgate.net Radioligand binding studies have confirmed that buspirone itself binds with high affinity to recombinant human D₄ receptors, and subsequent functional assays revealed that its metabolites, including 6-hydroxybuspirone, also function as antagonists at this receptor subtype. nih.gov

Table 1: In Vitro Binding Affinities of (+/-)-6-Hydroxybuspirone at Dopamine Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) |

|---|---|

| Dopamine D₃ | 795 nM nih.govoup.com |

Other Neurotransmitter System Affinities and Functional Modulation

Organic Cation Transporter (OCT) Inhibition (OCT₁, OCT₂, OCT₃)

The interaction between (+/-)-6-Hydroxybuspirone hydrochloride and human organic cation transporters (hOCTs) has been investigated to understand its potential for drug-drug interactions. A study examining the effects of buspirone and its major metabolites on cells expressing hOCT1, hOCT2, and hOCT3 yielded specific findings for 6-hydroxybuspirone. researchgate.net

In this research, the transport of the fluorescent substrate 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+) and the radiolabeled substrate [³H]‐1‐methyl‐4‐phenylpyridinium (MPP+) was assessed. While the parent compound, buspirone, demonstrated strong inhibition of MPP+ uptake across all three transporters, its metabolite, 6-hydroxybuspirone, was found to cause weak or no inhibition of either ASP+ or MPP+ transport. researchgate.net This suggests that the hydroxylation of buspirone to form 6-hydroxybuspirone significantly diminishes its inhibitory activity at these organic cation transporters.

Table 2: Inhibitory Activity of Buspirone vs. 6-Hydroxybuspirone at Human Organic Cation Transporters

| Compound | hOCT1 Inhibition | hOCT2 Inhibition | hOCT3 Inhibition |

|---|---|---|---|

| Buspirone | Strong (IC₅₀ = 89.0 ± 1.3 μM for [³H]-MPP+) researchgate.net | Strong (IC₅₀ = 43.7 ± 7.5 μM for [³H]-MPP+) researchgate.net | Strong (IC₅₀ = 20.4 ± 1.0 μM for [³H]-MPP+) researchgate.net |

| 6-Hydroxybuspirone | Weak or None researchgate.net | Weak or None researchgate.net | Weak or None researchgate.net |

Metabolism and Preclinical Pharmacokinetics of 6 Hydroxybuspirone Hydrochloride

Biotransformation Pathways of Buspirone (B1668070) to 6-Hydroxybuspirone

The transformation of buspirone into its metabolites is a critical aspect of its pharmacology. One of the most significant metabolites formed is 6-hydroxybuspirone. nih.govresearchgate.net This biotransformation occurs primarily in the liver through specific enzymatic pathways.

The hydroxylation of buspirone to form 6-hydroxybuspirone is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.govcaymanchem.comresearchgate.net In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the primary enzyme responsible for the metabolism of buspirone. nih.govdoi.orgfda.gov While other P450 isoforms like CYP3A5 and CYP2D6 show some activity, their contribution is minimal in comparison. nih.govdoi.org

Comparative Pharmacokinetics in Animal Models (e.g., Rodents)

Pharmacokinetic studies in animal models, particularly rats, have been crucial for characterizing and comparing the properties of 6-hydroxybuspirone relative to its parent compound, buspirone. nih.govresearchgate.net

In rats, the pharmacokinetic parameters of 6-hydroxybuspirone have been found to be similar to those of buspirone. nih.gov The plasma clearance for 6-hydroxybuspirone was determined to be 47.3 ± 3.5 ml/min/kg, and its volume of distribution was 2.6 ± 0.3 L/kg. nih.govresearchgate.net These values are comparable to those observed for buspirone in the same animal model. nih.gov

The elimination half-life of 6-hydroxybuspirone in rats is also similar to that of buspirone, recorded at 1.2 ± 0.2 hours. nih.govresearchgate.net This indicates that the metabolite is cleared from the systemic circulation at a rate comparable to the parent drug in this preclinical model. nih.gov

A significant difference between 6-hydroxybuspirone and buspirone is observed in their oral bioavailability. nih.govresearchgate.net In rats, the bioavailability of 6-hydroxybuspirone was found to be 19%, which is substantially higher than the 1.4% bioavailability reported for buspirone. nih.govresearchgate.net This suggests that while buspirone is subject to extensive first-pass metabolism, a greater fraction of its major metabolite, 6-hydroxybuspirone, reaches systemic circulation after formation. nih.gov

Interactive Table: Comparative Pharmacokinetic Parameters in Rats

| Parameter | 6-Hydroxybuspirone | Buspirone |

| Plasma Clearance (ml/min/kg) | 47.3 ± 3.5 | Similar to 6-Hydroxybuspirone |

| Volume of Distribution (L/kg) | 2.6 ± 0.3 | Similar to 6-Hydroxybuspirone |

| Half-Life (h) | 1.2 ± 0.2 | Similar to 6-Hydroxybuspirone |

| Oral Bioavailability (%) | 19% | 1.4% |

| Data sourced from studies in rats. nih.govresearchgate.net |

Brain-to-Plasma Concentration Ratios

Preclinical research indicates that 6-Hydroxybuspirone, a major active metabolite of buspirone, effectively crosses the blood-brain barrier. Following intravenous administration in rats to achieve steady-state plasma levels, both 6-Hydroxybuspirone and its parent compound, buspirone, demonstrated concentration-dependent occupancy of 5-hydroxytryptamine (5-HT)1A receptors in the brain. nih.gov

Specifically, receptor occupancy was observed in the dorsal raphe and the hippocampus. nih.gov In these studies, both compounds showed a higher potency for the presynaptic 5-HT1A receptors located in the dorsal raphe as compared to the postsynaptic receptors in the hippocampus. nih.gov The effective concentrations for 50% receptor occupancy (EC50) in the dorsal raphe were 1.0 ± 0.3 µM for 6-Hydroxybuspirone and 0.38 ± 0.06 µM for buspirone. In the hippocampus, the EC50 values were 4.0 ± 0.6 µM for 6-Hydroxybuspirone and 1.5 ± 0.3 µM for buspirone. nih.gov

While these findings confirm the penetration of 6-Hydroxybuspirone into the central nervous system and its engagement with key receptors, specific numerical brain-to-plasma concentration ratios from preclinical studies are not extensively detailed in the available literature. However, the significant receptor occupancy in different brain regions underscores its ability to distribute into brain tissue from systemic circulation.

Modulation of 6-Hydroxybuspirone Formation

Impact of CYP3A4 Inhibitors on Metabolite Generation

The formation of 6-Hydroxybuspirone is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. caymanchem.com Consequently, the co-administration of substances that inhibit CYP3A4 activity can significantly modulate the generation of this metabolite. Potent inhibitors of CYP3A4 can lead to a substantial decrease in the formation of 6-Hydroxybuspirone by impeding the metabolism of its parent compound, buspirone.

In vitro studies using human liver microsomes have demonstrated that ketoconazole (B1673606), a strong CYP3A4 inhibitor, can almost completely block the formation of the major metabolites of buspirone, including 6-Hydroxybuspirone. nih.gov This inhibitory effect of ketoconazole on CYP3A4-mediated metabolism has been shown to be potent, with very low concentrations needed to achieve significant inhibition. nih.gov

Similarly, other potent CYP3A4 inhibitors such as itraconazole (B105839) and ritonavir (B1064) are known to significantly increase the plasma concentrations of buspirone, which suggests a corresponding decrease in the formation of its metabolites like 6-Hydroxybuspirone. nih.govnih.gov For instance, in a study involving healthy volunteers, itraconazole was found to significantly inhibit the metabolism of another drug, perospirone, which is also primarily metabolized by CYP3A4. nih.gov While direct quantitative data on the impact of these inhibitors specifically on 6-Hydroxybuspirone levels in vivo is limited, the profound effect on the parent compound's metabolism strongly indicates a reduced generation of this metabolite.

The table below summarizes the effects of various CYP3A4 inhibitors on the metabolism of buspirone, which in turn affects the formation of 6-Hydroxybuspirone.

| CYP3A4 Inhibitor | Effect on Buspirone Metabolism | Anticipated Impact on 6-Hydroxybuspirone Formation |

|---|---|---|

| Ketoconazole | Strong inhibition | Significant decrease |

| Itraconazole | Strong inhibition | Significant decrease |

| Ritonavir | Strong inhibition | Significant decrease |

Influence of Other Drug-Drug Interactions on Metabolite Levels

Beyond the direct impact of CYP3A4 inhibitors, other drug-drug interactions can also influence the levels of 6-Hydroxybuspirone. These interactions can involve either the induction of CYP3A4, leading to increased metabolism of buspirone and potentially higher levels of 6-Hydroxybuspirone, or other complex mechanisms.

CYP3A4 inducers, such as rifampicin (B610482), carbamazepine, and phenytoin, can accelerate the metabolism of buspirone. nih.govnih.govnih.gov This increased metabolic activity would be expected to lead to a more rapid formation of 6-Hydroxybuspirone. A study investigating the effect of rifampicin on buspirone pharmacokinetics showed a significant reduction in the plasma concentrations of the parent drug, suggesting an enhanced metabolic conversion to its metabolites. nih.gov

Conversely, some drugs may inhibit the metabolism of buspirone through mechanisms that also involve CYP3A4. For example, a study on the co-administration of apatinib (B926) with buspirone in rats demonstrated a significant increase in the plasma levels of both buspirone and 6-Hydroxybuspirone. researchgate.net This suggests that apatinib inhibits the metabolism of both the parent drug and its metabolite.

The following table outlines the influence of various drugs on the levels of 6-Hydroxybuspirone through different interaction mechanisms.

| Interacting Drug | Mechanism of Interaction | Effect on Buspirone Metabolism | Observed or Expected Impact on 6-Hydroxybuspirone Levels |

|---|---|---|---|

| Rifampicin | CYP3A4 Induction | Increased | Potentially increased formation |

| Carbamazepine | CYP3A4 Induction | Increased | Potentially increased formation |

| Phenytoin | CYP3A4 Induction | Increased | Potentially increased formation |

| Apatinib | CYP450 Inhibition | Decreased | Increased |

Preclinical Pharmacodynamics and Behavioral Research in Animal Models

Anxiolytic-like Effects in Rodent Behavioral Assays

The evaluation of anxiolytic-like activity in animal models is a cornerstone of preclinical psychopharmacology. For compounds like (+/-)-6-Hydroxybuspirone, these assays help to determine their potential therapeutic efficacy.

The rat pup ultrasonic vocalization (USV) test is a widely utilized and validated model for assessing separation anxiety and the efficacy of anxiolytic agents. nih.gov When separated from their mother and littermates, rat pups emit high-frequency ultrasonic vocalizations, which are considered a sign of distress. nih.gov The reduction of these vocalizations is indicative of an anxiolytic-like effect. nih.govresearchgate.net

Clinically effective anxiolytics, particularly benzodiazepines and serotonin (B10506) 5-HT1A receptor agonists like buspirone (B1668070), have been shown to reliably reduce the number and duration of these distress calls in a dose-dependent manner. nih.govnih.gov While buspirone itself has demonstrated efficacy in this model, specific dose-response studies focusing exclusively on (+/-)-6-Hydroxybuspirone in the rat pup USV test are not extensively detailed in the currently available literature. However, given that (+/-)-6-Hydroxybuspirone is a potent 5-HT1A receptor ligand, it is hypothesized to produce similar anxiolytic-like effects by reducing the rate of isolation-induced ultrasonic vocalizations. researchgate.net

Receptor Occupancy Studies in Animal Brains

To understand the mechanisms underlying the behavioral effects of (+/-)-6-Hydroxybuspirone, researchers have conducted receptor occupancy studies. These in vivo experiments measure the extent to which the compound binds to its target receptors in the brains of living animals.

Studies in rats have demonstrated that (+/-)-6-Hydroxybuspirone binds significantly to serotonin 5-HT1A receptors in a concentration-dependent manner. researchgate.net Research has compared its potency to that of its parent compound, buspirone, in two key brain regions: the dorsal raphe, which is rich in presynaptic 5-HT1A autoreceptors, and the hippocampus, which has a high density of postsynaptic 5-HT1A receptors. researchgate.net

Both (+/-)-6-Hydroxybuspirone and buspirone showed approximately four-fold greater potency in occupying the presynaptic 5-HT1A receptors in the dorsal raphe compared to the postsynaptic receptors in the hippocampus. researchgate.net However, buspirone was found to be more potent than its metabolite at both locations. researchgate.net

| Compound | Dorsal Raphe (Presynaptic) EC50 (µM) | Hippocampus (Postsynaptic) EC50 (µM) |

|---|---|---|

| (+/-)-6-Hydroxybuspirone | 1.0 ± 0.3 | 4.0 ± 0.6 |

| Buspirone | 0.38 ± 0.06 | 1.5 ± 0.3 |

Beyond the serotonergic system, buspirone and its metabolites also interact with dopamine (B1211576) receptors. In vitro studies have shown that (+/-)-6-Hydroxybuspirone acts as an antagonist at dopamine D2, D3, and D4 receptors. caymanchem.com This has been further investigated in vivo using positron emission tomography (PET) in non-human primates.

These studies suggest that buspirone's metabolites are key to its effects on the dopamine system, particularly after oral administration, due to extensive first-pass metabolism. Research indicates that metabolites like (+/-)-6-Hydroxybuspirone may have a higher selectivity for D3 receptors compared to D2 receptors. In one study involving baboons, intramuscular administration of 6'-hydroxybuspirone led to a remarkable 89% occupancy of D3 receptors in the midbrain, a region with a high concentration of these receptors. This high level of engagement with D3 receptors points to a significant role for the metabolite in modulating dopaminergic pathways.

Preclinical Evidence for Contribution to Buspirone's Overall Pharmacological Effects

Following oral administration of buspirone, the systemic exposure to (+/-)-6-Hydroxybuspirone is significantly higher—approximately 12-fold greater—than that of the parent drug. researchgate.net Furthermore, the oral bioavailability of (+/-)-6-Hydroxybuspirone itself is considerably higher (19%) compared to that of buspirone (1.4%). researchgate.net

Given that (+/-)-6-Hydroxybuspirone is a potent ligand at 5-HT1A receptors and achieves much higher concentrations in the bloodstream than buspirone after oral dosing, it is highly probable that this metabolite is responsible for a significant portion of the 5-HT1A receptor-mediated anxiolytic effects observed clinically with buspirone. researchgate.net

Investigations into Substance Use Disorder Models in Animals

The interaction of (+/-)-6-Hydroxybuspirone with dopamine D3 and D4 receptors has led to investigations into its potential utility in the context of substance use disorders. nih.gov Dopamine pathways are critically involved in the reinforcing effects of drugs of abuse, and D3 receptor antagonists are being explored as potential medications for addiction. researchgate.net

In non-human primate models, buspirone has been shown to potently reduce cocaine self-administration. nih.govnih.gov This effect is thought to be mediated, at least in part, by the antagonist activity of buspirone and its metabolites at D3 and D4 receptors. researchgate.net The finding that buspirone's metabolites, including (+/-)-6-Hydroxybuspirone, function as antagonists at these receptors supports the evaluation of buspirone as a potential treatment for cocaine addiction. researchgate.net The selectivity of these metabolites for D3 over D2 receptors is particularly noteworthy, as this may offer a therapeutic advantage by minimizing the side effects associated with broader D2 receptor blockade. caymanchem.com

Structure Activity Relationship Sar of 6 Hydroxybuspirone Hydrochloride

Impact of the 6-Hydroxyl Group on Receptor Binding Profiles

The introduction of a hydroxyl group at the 6-position of the azaspirodecanedione moiety of buspirone (B1668070) significantly modulates its interaction with various neurotransmitter receptors. This chemical modification results in a compound, 6-Hydroxybuspirone, that retains a strong affinity for the serotonin (B10506) 1A (5-HT1A) receptor, a key target for anxiolytic activity. google.comresearchgate.net Preclinical studies have demonstrated that 6-Hydroxybuspirone is a potent 5-HT1A receptor ligand. researchgate.net

In vivo studies in rats have provided further insight into the functional consequences of this hydroxylation. When comparing the potency of 6-Hydroxybuspirone and its parent compound, buspirone, in occupying 5-HT1A receptors, regional differences emerge. Both compounds exhibit a higher potency for presynaptic 5-HT1A receptors located in the dorsal raphe nucleus compared to postsynaptic receptors in the hippocampus. nih.gov However, buspirone appears to be more potent than 6-Hydroxybuspirone at both of these sites. nih.gov

The following table summarizes the in vivo potency of 6-Hydroxybuspirone and buspirone at 5-HT1A receptors in different brain regions:

| Compound | Brain Region | EC50 (µM) |

| 6-Hydroxybuspirone | Dorsal Raphe | 1.0 ± 0.3 |

| Hippocampus | 4.0 ± 0.6 | |

| Buspirone | Dorsal Raphe | 0.38 ± 0.06 |

| Hippocampus | 1.5 ± 0.3 | |

| Data sourced from Wong et al. (2007) nih.gov |

Stereochemical Considerations: Analysis of the (+/-)-Racemate and R-Enantiomer Properties

6-Hydroxybuspirone possesses a chiral center at the 6-position, leading to the existence of R- and S-enantiomers. The racemic mixture, denoted as (+/-)-6-Hydroxybuspirone, and its individual enantiomers have been studied to understand the impact of stereochemistry on pharmacological activity.

Research has indicated that the R-enantiomer of 6-hydroxybuspirone exhibits a higher affinity and selectivity for the 5-HT1A receptor in comparison to the S-enantiomer. axonmedchem.com This stereoselective binding suggests that the specific spatial arrangement of the hydroxyl group is a critical determinant for optimal interaction with the 5-HT1A receptor. While the R-enantiomer demonstrates more potent receptor binding, the S-enantiomer has been noted for its slower clearance from the blood. axonmedchem.com

Pharmacokinetic studies in humans have evaluated the administration of the racemate, as well as the individual S- and R-enantiomers. mdpi.com Interestingly, these studies revealed that there is interconversion between the enantiomers in the body. mdpi.com Regardless of which form was administered, the S-enantiomer was found to be the dominant form in circulation. mdpi.com Ultimately, it was concluded that there was no significant therapeutic advantage of administering a single enantiomer over the racemic mixture, leading to the continued clinical development of the racemate. mdpi.com

Comparison of Dopamine (B1211576) Receptor Affinities with Buspirone and Other Metabolites

In addition to its serotonergic activity, 6-Hydroxybuspirone also interacts with dopamine receptors, acting as an antagonist at D2, D3, and D4 subtypes. caymanchem.com The affinity of 6-Hydroxybuspirone for these receptors differs from that of buspirone and its other major metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).

In vitro studies have shown that buspirone itself has a high affinity for D3 and D4 receptors, with a lower affinity for D2 receptors. researchgate.netoup.com The affinity of 6-Hydroxybuspirone for the D3 receptor is lower than that of buspirone. oup.comnih.gov Specifically, the Ki values for D3 receptors have been reported as 98 nM for buspirone and 795 nM for 6-Hydroxybuspirone. oup.comnih.gov For the D2 receptor, the affinity of 6-Hydroxybuspirone is also lower than that of buspirone, with a reported Ki of 5390 nM for 6-Hydroxybuspirone compared to 484 nM for buspirone. oup.com

The following table provides a comparison of the binding affinities (Ki in nM) of buspirone and 6-Hydroxybuspirone at dopamine receptors from a comparative study.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| Buspirone | 484 | 98 |

| 6-Hydroxybuspirone | 5390 | 795 |

| Data sourced from Bergman et al. (2013) as cited in Kim et al. (2014) oup.com |

This data clearly indicates that the addition of the 6-hydroxyl group significantly reduces the affinity for both D2 and D3 dopamine receptors compared to the parent compound, buspirone. This altered dopaminergic profile contributes to the unique pharmacological effects of this active metabolite.

Chemical Moieties and Their Influence on Pharmacological Action

The pharmacological profile of 6-Hydroxybuspirone hydrochloride is a composite of the contributions from its distinct chemical moieties. The core structure can be dissected into several key components, each influencing its interaction with biological targets.

The azaspirodecanedione moiety, which contains the chiral center at the 6-position, is crucial for its anxiolytic properties. The presence of the hydroxyl group on this structure, as previously discussed, modulates the affinity for both serotonin and dopamine receptors.

The butyl spacer that links the azaspirodecanedione moiety to the piperazine (B1678402) ring plays a role in providing the optimal distance and flexibility for the molecule to bind effectively to its receptor targets.

Advanced Analytical Methodologies for 6 Hydroxybuspirone Hydrochloride Research

Quantitative Determination in Biological Matrices

The quantification of 6-Hydroxybuspirone and its parent compound, buspirone (B1668070), in complex biological samples such as plasma, necessitates highly sensitive and selective analytical methods. magtechjournal.comnih.gov The development of these methods is a critical aspect of drug metabolism and pharmacokinetic studies.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) stands as a powerful and widely adopted technique for the quantitative analysis of drugs and their metabolites in biological fluids. magtechjournal.com This method offers exceptional selectivity and sensitivity, allowing for the detection of compounds at very low concentrations.

For the analysis of buspirone in human plasma, a sensitive HPLC-MS/MS method has been established. magtechjournal.com In one such method, sample preparation involved solid-phase extraction. The chromatographic separation was achieved on a C18 column with a gradient elution. The detection was performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in the positive ion mode. Multiple reaction monitoring (MRM) was utilized to quantify buspirone and an internal standard. magtechjournal.com Although specific studies detailing the full validation of an HPLC-MS/MS method for 6-Hydroxybuspirone are not extensively available in the public domain, the methodologies developed for buspirone are directly applicable. The precursor-to-product ion transitions for buspirone have been identified as m/z 386 → 121.7. magtechjournal.com A similar approach would be employed for 6-Hydroxybuspirone, with optimization of the specific mass transitions for this metabolite.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) represents an evolution of HPLC-MS/MS, offering higher resolution, increased speed, and enhanced sensitivity. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). The principles of UPLC-MS/MS are similar to HPLC-MS/MS, involving chromatographic separation followed by mass spectrometric detection. nih.gov

While specific UPLC-MS/MS methods dedicated to 6-Hydroxybuspirone are not widely documented in publicly available literature, the application of this technique for the analysis of other drug metabolites is extensive. nih.gov A typical UPLC-MS/MS method involves protein precipitation for sample preparation, followed by separation on a C18 column. nih.gov The development of a UPLC-MS/MS assay for 6-Hydroxybuspirone would provide a robust, fast, and highly sensitive tool for its quantification in biological samples, which is particularly valuable in clinical phenotyping studies. nih.gov The method's high throughput capability makes it suitable for analyzing a large number of samples efficiently. nih.gov

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) is another highly sensitive and selective method for the quantification of fluorescent compounds or those that can be derivatized to become fluorescent. jst.go.jpnih.gov This technique can offer sensitivity comparable to mass spectrometry and is a cost-effective alternative. researchgate.net

A simple and sensitive HPLC-FL method has been developed and validated for the determination of buspirone in rat plasma. jst.go.jpnih.gov In this method, a simple deproteinization step was used for sample preparation. jst.go.jpnih.gov The chromatographic separation was performed on a Kinetex® C8 column with an isocratic mobile phase. The fluorescence detector was set at an excitation wavelength of 237 nm and an emission wavelength of 380 nm. jst.go.jpnih.gov This method demonstrated good linearity and sensitivity for buspirone. jst.go.jpnih.gov Given that 6-Hydroxybuspirone is a structural analog of buspirone, it is plausible that a similar HPLC-FL method could be developed for its quantification, potentially after appropriate derivatization to enhance its fluorescence properties.

Method Validation Parameters for Bioanalytical Assays

The validation of bioanalytical methods is essential to ensure that the method is suitable for its intended purpose and provides reliable and reproducible results. walshmedicalmedia.comnih.gov Key validation parameters include linearity, limit of detection, precision, and accuracy. ajpsonline.com

Linearity and Limit of Detection

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

For a representative HPLC-FL method for buspirone, the linearity was established over a concentration range of 20.0–5000 ng/mL with a correlation coefficient (r²) greater than 0.998. The limit of detection (LOD) for buspirone was determined to be 6.51 ng/mL, and the lower limit of quantification (LLOQ) was 20.0 ng/mL. jst.go.jpresearchgate.netnih.gov An HPLC-MS/MS method for buspirone in human plasma demonstrated linearity in the range of 0.025-12.8 µg/L, with a limit of quantification of 0.025 µg/L. magtechjournal.com

Table 1: Linearity and Limit of Detection for Buspirone Analytical Methods

| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|---|

| HPLC-FL | Buspirone | 20.0–5000 ng/mL | 6.51 ng/mL | 20.0 ng/mL | jst.go.jpresearchgate.netnih.gov |

| HPLC-MS/MS | Buspirone | 0.025–12.8 µg/L | Not Reported | 0.025 µg/L | magtechjournal.com |

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the mean of a set of results to the true value.

For the HPLC-FL method for buspirone, the intra-day and inter-day precision were reported to be ≤14.6%, and the accuracy ranged from 89.2% to 108%. jst.go.jpnih.gov For an HPLC-MS/MS method for buspirone, the intra-day and inter-day relative standard deviations (RSDs) were 0.9%-5.1% and 1.9%-6.7%, respectively. magtechjournal.com

Table 2: Precision and Accuracy for Buspirone Analytical Methods

| Analytical Method | Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

|---|---|---|---|---|---|

| HPLC-FL | Buspirone | ≤14.6 | ≤14.6 | 89.2 - 108 | jst.go.jpnih.gov |

| HPLC-MS/MS | Buspirone | 0.9 - 5.1 | 1.9 - 6.7 | Not explicitly reported in percentages | magtechjournal.com |

Table 3: List of Compound Names

| Compound Name |

|---|

| 6-Hydroxybuspirone hydrochloride |

| Buspirone |

Stability in Biological Samples

The reliability of pharmacokinetic and metabolic data hinges on the stability of the analyte in biological matrices from the point of collection to the moment of analysis. For (+/-)-6-Hydroxybuspirone hydrochloride, ensuring its integrity in samples such as plasma or blood is a critical prerequisite for accurate quantification. Bioanalytical method validation guidelines mandate a series of stability tests to assess the analyte's resilience under various conditions that samples may encounter during handling, processing, and storage. nih.govwum.edu.pl These evaluations typically include freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term stability under frozen conditions. nih.goveuropa.eu

While specific, detailed stability data for 6-Hydroxybuspirone in published literature is limited, the validation of analytical methods for its parent compound, buspirone, provides a clear example of the rigorous stability assessments required. In the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for buspirone, its stability in human plasma was thoroughly evaluated. rsc.orgresearchgate.net The findings from these assessments, which would be analogous to those required for 6-Hydroxybuspirone, confirmed the compound's stability under typical laboratory conditions. rsc.orgresearchgate.net For instance, buspirone was found to be stable in human plasma for at least 6.43 hours at room temperature (bench-top) and for 70.05 hours in an autosampler set at 10°C. rsc.orgresearchgate.net Furthermore, the compound remained stable after undergoing three freeze-thaw cycles. rsc.orgresearchgate.net

These types of stability assessments are crucial because instability can lead to the degradation of the analyte, resulting in an underestimation of its concentration and, consequently, erroneous pharmacokinetic calculations. uci.edu The data from such tests define the permissible conditions for sample storage and handling, ensuring that the measured concentrations are a true reflection of the in vivo levels.

Table 1: Example Stability Data for Buspirone in Human Plasma

| Stability Test | Condition | Duration | Result |

|---|---|---|---|

| Bench-top Stability | Room Temperature | 6.43 hours | Stable |

| Autosampler Stability | 10°C | 70.05 hours | Stable |

This table presents stability data for the parent compound, buspirone, as a reference for the types of validation required for its metabolites like 6-Hydroxybuspirone. rsc.orgresearchgate.net

Application in Pharmacokinetic and Metabolic Pathway Investigations

The application of these analytical methodologies in pharmacokinetic studies has generated critical insights. Following oral administration of buspirone in humans, the systemic exposure to 6-Hydroxybuspirone is substantially higher than that of the parent compound. researchgate.net Peak plasma concentrations (Cmax) of the metabolite are more than an order of magnitude greater than buspirone, and the total plasma exposure, as measured by the area under the concentration-time curve (AUC), is approximately 40-fold higher. researchgate.net This disproportionately high exposure suggests that 6-Hydroxybuspirone may contribute significantly to the therapeutic effects attributed to buspirone. nih.gov

Preclinical studies in rats further underscore the metabolite's importance. After oral dosing of buspirone to rats, the exposure to 6-Hydroxybuspirone was found to be about 12-fold higher than the exposure to buspirone itself. nih.gov These animal studies have allowed for a detailed characterization of the metabolite's pharmacokinetic profile. Despite the vast difference in exposure, the fundamental pharmacokinetic parameters of 6-Hydroxybuspirone in rats were found to be similar to those of buspirone, including its plasma clearance and half-life. nih.gov However, the oral bioavailability of 6-Hydroxybuspirone was significantly higher (19%) compared to that of buspirone (1.4%). nih.gov

The accurate measurement of 6-Hydroxybuspirone is therefore indispensable for constructing comprehensive pharmacokinetic models of buspirone. It allows researchers to investigate the parent-to-metabolite conversion rates, assess the impact of factors that influence CYP3A4 activity (such as drug-drug interactions), and correlate plasma concentrations of both the parent and the active metabolite with clinical outcomes.

Table 2: Pharmacokinetic Parameters of 6-Hydroxybuspirone in Rats

| Parameter | Value (Mean +/- SD) | Unit |

|---|---|---|

| Plasma Clearance (CL) | 47.3 +/- 3.5 | mL/min/kg |

| Volume of Distribution (Vd) | 2.6 +/- 0.3 | L/kg |

| Half-life (t1/2) | 1.2 +/- 0.2 | h |

Data derived from a pharmacokinetic study in rats following administration of 6-Hydroxybuspirone. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| (+/-)-6-Hydroxybuspirone hydrochloride |

| Buspirone |

Future Research Directions and Unexplored Avenues

Elucidation of Additional Receptor and Transporter Interactions

While the interaction of 6-hydroxybuspirone with 5-HT1A receptors is a cornerstone of its known activity, its broader receptor and transporter profile is not fully characterized and represents a critical area for future investigation. researchgate.net Research has shown that, beyond its serotonergic effects, 6-hydroxybuspirone also acts as an antagonist at dopamine (B1211576) D2, D3, and D4 receptors. caymanchem.com Furthermore, it has been identified as an inhibitor of organic cation transporters (OCT), specifically OCT1, OCT2, and OCT3. caymanchem.com These interactions suggest a far more complex mechanism of action than previously understood and open up new avenues for its potential therapeutic applications.

Future research should aim to systematically screen 6-hydroxybuspirone against a comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. Understanding the affinity and functional activity (agonist, antagonist, or modulator) at these other sites is crucial. For instance, its dopamine receptor antagonism could be explored for conditions where modulation of dopaminergic pathways is beneficial. caymanchem.com Similarly, the inhibition of organic cation transporters could have implications for drug-drug interactions or the transport of endogenous neurochemicals. caymanchem.com

Table 1: Known and Potential Receptor/Transporter Interactions of 6-Hydroxybuspirone

| Target | Known/Potential Interaction | Functional Activity | Significance for Future Research |

|---|---|---|---|

| 5-HT1A Receptor | Known Interaction newdrugapprovals.orgnih.gov | Partial Agonist newdrugapprovals.org | Further investigation of downstream signaling pathways. |

| Dopamine D2 Receptor | Known Interaction caymanchem.com | Antagonist (IC50 = 3.1 µM) caymanchem.com | Explore potential in disorders involving dopamine dysregulation. |

| Dopamine D3 Receptor | Known Interaction caymanchem.com | Antagonist (IC50 = 4.9 µM) caymanchem.com | Investigate role in motivation and reward pathways. |

| Dopamine D4 Receptor | Known Interaction caymanchem.com | Antagonist (IC50 = 0.85 µM) caymanchem.com | Study potential relevance for cognitive function and psychosis. |

| Organic Cation Transporter 1 (OCT1) | Known Interaction caymanchem.com | Inhibitor caymanchem.com | Assess impact on pharmacokinetics of co-administered drugs. |

| Organic Cation Transporter 2 (OCT2) | Known Interaction caymanchem.com | Inhibitor caymanchem.com | Evaluate potential for altering renal clearance of substrates. |

| Organic Cation Transporter 3 (OCT3) | Known Interaction caymanchem.com | Inhibitor caymanchem.com | Investigate effects on monoamine homeostasis in the brain. |

| Alpha-1 Adrenergic Receptors | Potential Interaction | Unknown | Screening needed based on the profile of the parent drug, buspirone (B1668070). |

Investigation of Stereoisomer-Specific Pharmacological Activities Beyond 5-HT1A Receptors

6-Hydroxybuspirone is a chiral molecule, existing as R- and S-enantiomers. google.com It is administered clinically as a racemic mixture, meaning it contains equal amounts of both. ontosight.ai However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can have different pharmacokinetic, pharmacodynamic, and toxicological properties. researchgate.netslideshare.net

Preliminary research suggests that the enantiomers of 6-hydroxybuspirone possess distinct pharmacological profiles. google.com A key area for future research is the detailed characterization of the receptor binding and functional activities of the individual R- and S-isomers at non-serotonergic targets, such as the dopamine receptors. google.com Patent literature suggests that the R-enantiomer may possess greater receptor specificity than the S-isomer, which could translate to a more targeted therapeutic effect with a potentially improved side-effect profile. google.com

A human pharmacokinetic study noted that there was interconversion between the enantiomers and that ultimately there appeared to be no clinical advantage of administering a single enantiomer over the racemate, which was subsequently chosen for further development. nih.gov Despite this, a deeper preclinical investigation into the stereospecific activities is warranted. This could reveal subtle but therapeutically relevant differences that were not apparent in early clinical studies.

Table 2: Proposed Investigation of Stereoisomer-Specific Receptor Binding

| Receptor Target | R-6-Hydroxybuspirone (Proposed Ki) | S-6-Hydroxybuspirone (Proposed Ki) | Rationale for Investigation |

|---|---|---|---|

| 5-HT1A | To be determined | To be determined | Confirm and compare functional agonism of each isomer. |

| Dopamine D2 | To be determined | To be determined | Test hypothesis of differential antagonism and receptor specificity. google.com |

| Dopamine D3 | To be determined | To be determined | Evaluate if one isomer contributes more to dopamine receptor blockade. |

| Dopamine D4 | To be determined | To be determined | Assess potential for stereoselective effects on cognitive processes. |

| Alpha-1 Adrenergic | To be determined | To be determined | Explore potential for off-target effects related to blood pressure or sedation. |

Data in this table is illustrative of a proposed research direction based on preliminary findings suggesting differential receptor specificity. google.com

Role in Modulating Neuroplasticity and Specific Brain Circuits

The long-term therapeutic effects of many psychotropic drugs are believed to involve changes in neuroplasticity—the ability of the brain to reorganize its structure, function, and connections. nih.gov This includes processes like neurogenesis (the birth of new neurons) and changes in synaptic strength. nih.gov The parent drug, buspirone, and other 5-HT1A agonists have been linked to the promotion of hippocampal neurogenesis and the modulation of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity. nih.govmdpi.com

Given that 6-hydroxybuspirone is a potent 5-HT1A agonist and also modulates dopamine receptors, it is highly plausible that it plays a significant role in these processes. newdrugapprovals.orgcaymanchem.com Future research should directly investigate the effects of chronic administration of 6-hydroxybuspirone on markers of neuroplasticity. This could involve preclinical studies measuring levels of BDNF, quantifying adult hippocampal neurogenesis, and examining changes in dendritic spine density in key brain regions like the prefrontal cortex (PFC) and hippocampus. mdpi.comnih.gov The PFC is heavily involved in executive function and emotional regulation and is a key target for monoamine systems affected by 6-hydroxybuspirone. mdpi.com Understanding how this metabolite impacts the structure and function of specific neural circuits could provide a new framework for its therapeutic potential in disorders characterized by impaired neuroplasticity, such as major depressive disorder. deanfrancispress.com

Development of Novel Analogues Based on 6-Hydroxybuspirone Hydrochloride's Scaffold

The chemical structure of 6-hydroxybuspirone offers a unique scaffold for the development of novel therapeutic agents. Medicinal chemistry campaigns have previously created analogs of the parent drug, buspirone, by modifying its cyclic imide moiety to explore structure-activity relationships (SAR). nih.gov One such analog, 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione, was found to be equipotent with buspirone in anxiolytic activity. nih.gov

The 6-hydroxybuspirone structure provides an additional chemical handle—the hydroxyl group—for modification. Future research could focus on creating a library of new analogs through derivatization of this hydroxyl group (e.g., via etherification or esterification). Such modifications could be designed to:

Improve Pharmacokinetic Properties: Altering lipophilicity to enhance blood-brain barrier penetration or modifying metabolic stability.

Fine-Tune Receptor Selectivity: The addition of different functional groups could enhance affinity for a desired target (e.g., a specific dopamine receptor subtype) while reducing affinity for others, potentially leading to a more selective drug with fewer off-target effects.

Develop Prodrugs: The hydroxyl group could be esterified to create a prodrug that is converted back to the active 6-hydroxybuspirone in the body, potentially improving oral bioavailability.

Synthesizing and screening such analogs could lead to the discovery of new chemical entities with optimized therapeutic profiles, building upon the known activities of the 6-hydroxybuspirone scaffold. researchgate.net

Application of In Silico Modeling and Chemoinformatics in Metabolite Research

The study of drug metabolism is increasingly supported by powerful computational tools. In silico modeling and chemoinformatics offer predictive insights that can guide and accelerate laboratory research. researchgate.net These approaches are particularly valuable for understanding the complex metabolism of drugs like buspirone and its primary metabolite, 6-hydroxybuspirone.

Future research can leverage these technologies in several ways:

Metabolite Prediction: Advanced software can predict further metabolites of 6-hydroxybuspirone, guiding analytical chemists on what structures to look for in in vitro and in vivo samples. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models, which have already been developed for buspirone and its metabolites, can be further refined for 6-hydroxybuspirone. caymanchem.com These models simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in virtual populations, allowing researchers to predict how factors like genetic polymorphisms in metabolic enzymes (e.g., CYP3A4) or organ impairment might affect patient exposure. newdrugapprovals.orgcaymanchem.com

Structure-Based Drug Design: Computational models of target receptors (e.g., dopamine D4 or 5-HT1A receptors) can be used to perform molecular docking studies with 6-hydroxybuspirone and its potential analogs. This can help predict binding affinities and modes, prioritizing the synthesis of compounds most likely to have the desired pharmacological activity and guiding the design of more potent and selective molecules. nih.gov

Metabolic Stability Prediction: Machine learning and quantum mechanics-based models can predict the sites on the 6-hydroxybuspirone molecule that are most susceptible to metabolism. nih.gov This information is invaluable for designing analogs with improved metabolic stability and longer half-lives.

By integrating these computational approaches, research into 6-hydroxybuspirone can become more efficient, predictive, and targeted, accelerating the journey from basic science discovery to potential clinical application. mdpi.com

Q & A

Q. How are conflicting solubility data reconciled across different solvent systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.